2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4
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Overview
Description
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 is a deuterated derivative of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This compound is characterized by the presence of a bromophenoxy group attached to an ethylpyridine moiety. The deuterium atoms in the compound are often used to study metabolic pathways and reaction mechanisms due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 typically involves the following steps:
Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromine atom.
Etherification: The brominated phenol is then reacted with 2-(2-chloroethyl)-5-ethylpyridine in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include oxides or hydroxylated compounds.
Reduction: Products include de-brominated compounds or other reduced derivatives.
Scientific Research Applications
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 has diverse applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and metabolic pathways due to its deuterium content.
Biology: Employed in the study of enzyme kinetics and metabolic processes.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful for studying metabolic pathways and enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine: The non-deuterated version of the compound.
2-[2-(4-Chlorophenoxy)ethyl]-5-ethylpyridine: A similar compound with a chlorine atom instead of bromine.
2-[2-(4-Fluorophenoxy)ethyl]-5-ethylpyridine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
IUPAC Name |
2-[2-(4-bromo-2,3,5,6-tetradeuteriophenoxy)ethyl]-5-ethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10H2,1H3/i4D,5D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJKXJBAFQCPO-YBNXMSKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCCC2=NC=C(C=C2)CC)[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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